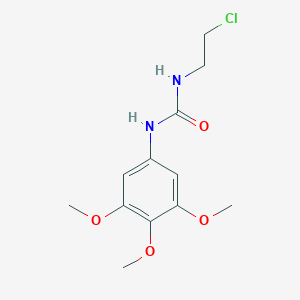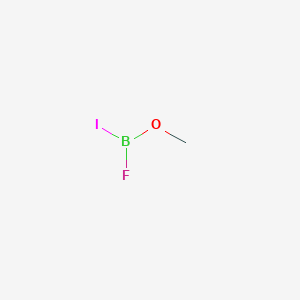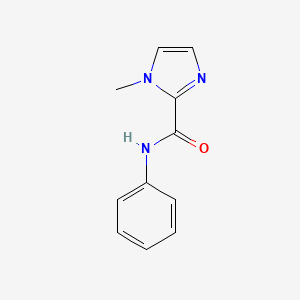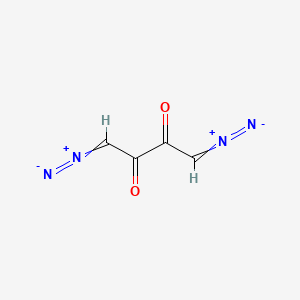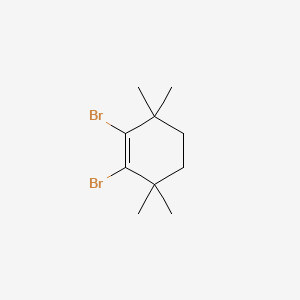
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene is an organic compound with the molecular formula C10H16Br2 It is a derivative of cyclohexene, characterized by the presence of two bromine atoms and four methyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene typically involves the bromination of 3,3,6,6-tetramethylcyclohexene. The reaction is carried out by adding bromine (Br2) to the double bond of the cyclohexene ring. The reaction conditions usually include:
Solvent: A non-polar solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or cycloalkanes.
Propiedades
Número CAS |
37490-74-7 |
|---|---|
Fórmula molecular |
C10H16Br2 |
Peso molecular |
296.04 g/mol |
Nombre IUPAC |
1,2-dibromo-3,3,6,6-tetramethylcyclohexene |
InChI |
InChI=1S/C10H16Br2/c1-9(2)5-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |
Clave InChI |
GAIMFYPYRSBIMI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(=C1Br)Br)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
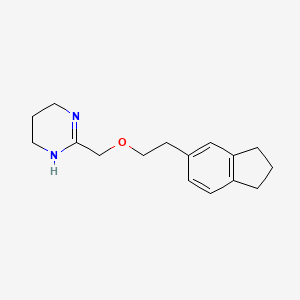

![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
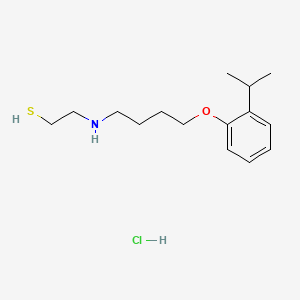
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
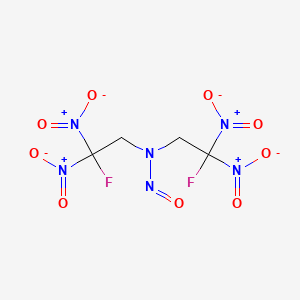
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

